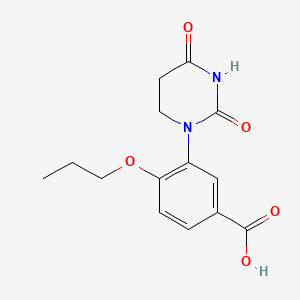
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-propoxy-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid: is an organic compound that belongs to the family of benzoic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid typically involves a multi-step reaction process. One common method includes the reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepanone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepanone derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is explored for its therapeutic potential. It is investigated for its anti-inflammatory and anti-cancer properties, making it a promising compound for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazepanone ring allows for specific binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparaison Avec Des Composés Similaires
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: This compound shares the diazepanone ring but differs in the substituent on the benzoic acid moiety.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid: Similar structure with a methyl group instead of a propoxy group.
Uniqueness: 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is unique due to its propoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H16N2O5 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-2-7-21-11-4-3-9(13(18)19)8-10(11)16-6-5-12(17)15-14(16)20/h3-4,8H,2,5-7H2,1H3,(H,18,19)(H,15,17,20) |
Clé InChI |
HUDBAVPJVDDVNF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)
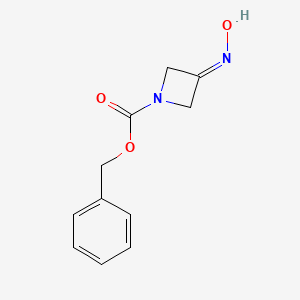
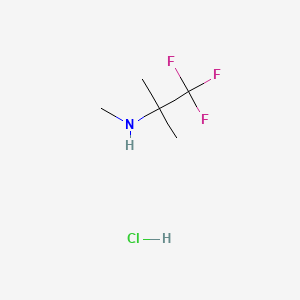
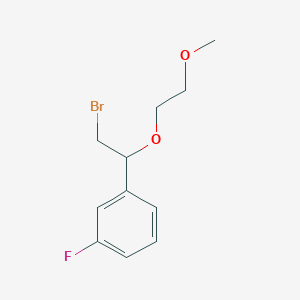
![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)


![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
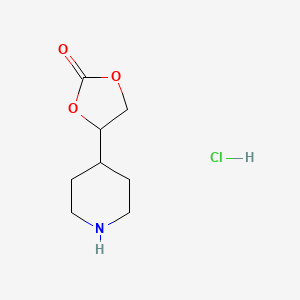
![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)

